4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE

Beschreibung

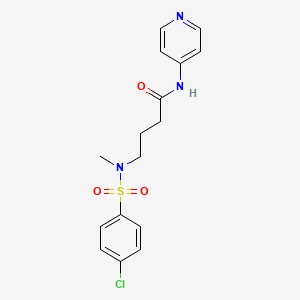

4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a chlorobenzenesulfonyl group, a pyridine ring, and a butyramide moiety

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-pyridin-4-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c1-20(24(22,23)15-6-4-13(17)5-7-15)12-2-3-16(21)19-14-8-10-18-11-9-14/h4-11H,2-3,12H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDSUPLURQDPCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)NC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE typically involves multiple steps. One common approach starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is synthesized by reacting 4-chlorobenzene with chlorosulfuric acid at elevated temperatures . This intermediate is then reacted with an appropriate amine to introduce the methyl-amino group. The final step involves coupling this intermediate with a pyridine derivative under controlled conditions to form the desired butyramide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenesulfonyl chloride: A simpler sulfonyl chloride compound used in various chemical reactions.

4-Chlorobenzenesulfonyl chloride: A closely related compound with similar reactivity but lacking the pyridine and butyramide moieties.

Uniqueness

4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the pyridine ring and butyramide moiety distinguishes it from simpler sulfonyl chlorides and enhances its potential for diverse applications in research and industry.

Biologische Aktivität

The compound 4-(N-Methyl-4-Chlorobenzenesulfonamido)-N-(Pyridin-4-Yl)Butanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other medical applications. This article reviews the biological activity of this compound, presenting findings from various studies, including its mechanisms of action, efficacy in different models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(N-Methyl-4-Chlorobenzenesulfonamido)-N-(Pyridin-4-Yl)Butanamide can be represented as follows:

- Molecular Formula: C14H16ClN3O2S

- Molecular Weight: 315.81 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in cancer cell proliferation. Research indicates that it may act as an inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in various cancers. This inhibition can lead to decreased transcriptional activity associated with oncogenes.

Anticancer Properties

Recent studies have demonstrated significant anticancer effects of related compounds in the same class. For instance, compounds with similar structures have shown:

- Inhibition of Cancer Cell Proliferation: Studies involving SW480 and HCT116 colorectal cancer cell lines revealed that certain derivatives exhibited IC50 values as low as 0.12 μM, indicating potent anti-proliferative effects .

- In Vivo Efficacy: In xenograft models, these compounds reduced tumor growth significantly while also downregulating markers associated with proliferation, such as Ki67 .

Other Biological Activities

Beyond cancer therapy, sulfonamide derivatives have been explored for their antibacterial properties. The presence of the sulfonamide group is known to confer antimicrobial activity by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Case Study 1: Colorectal Cancer

A study focused on a closely related compound demonstrated its effectiveness in inhibiting Wnt-dependent transcription in colorectal cancer cell lines. The compound was found to suppress cell growth and induce apoptosis, showcasing its potential as a therapeutic agent against colorectal cancer .

Case Study 2: Antimicrobial Activity

Another investigation into the antimicrobial properties of sulfonamide compounds indicated that they could effectively inhibit the growth of various bacterial strains, supporting their use in treating infections alongside their anticancer properties.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClN3O2S |

| Molecular Weight | 315.81 g/mol |

| IC50 (SW480) | 2 μM |

| IC50 (HCT116) | 0.12 μM |

| Mechanism | Wnt/β-catenin inhibition |

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(N-Methyl-4-chlorobenzenesulfonamido)-N-(pyridin-4-yl)butanamide?

- Methodological Answer : Synthesis requires precise control of temperature, solvent selection, and reaction time. Key steps include:

- Solvent Systems : Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for facilitating nucleophilic substitutions at elevated temperatures (80–120°C) .

- Catalysts/Reagents : Use of pyridine or triethylamine to neutralize acidic byproducts during sulfonamide bond formation .

- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization in polar aprotic solvents to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns of the chlorobenzenesulfonamide and pyridine moieties .

- Infrared Spectroscopy (IR) : Identification of sulfonamide (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Exact mass analysis to confirm molecular formula and rule out side products .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer :

- In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity. IC₅₀ values can guide dose-response studies .

- Cellular Uptake Studies : Fluorescence tagging or radiolabeling to assess permeability across cell membranes .

- Control Experiments : Compare with structurally similar sulfonamides to establish baseline activity .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Replicate Assays : Conduct triplicate measurements under standardized conditions (pH, temperature) to minimize variability .

- Orthogonal Validation : Pair enzymatic assays with cellular viability tests (e.g., MTT assay) to confirm target-specific effects .

- Structural Analysis : Use X-ray crystallography or molecular docking to identify binding pose discrepancies caused by conformational flexibility .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer :

- Lipophilicity Optimization : Introduce trifluoromethyl or morpholine-sulfonyl groups to enhance membrane permeability .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots; modify labile sites (e.g., methyl groups on the pyridine ring) .

- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility .

Q. How can QSAR modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Descriptor Selection : Include parameters like logP (lipophilicity), polar surface area, and Hammett constants (σ) for electronic effects .

- Training Data : Use IC₅₀ values from enzyme assays and cytotoxicity data to build predictive models.

- Validation : Apply leave-one-out cross-validation (LOO-CV) to assess model robustness; prioritize derivatives with predicted activity ≥2-fold over the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.